molecular formula C15H12N2OS B183463 N-(1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 91506-66-0

N-(1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No. B183463
CAS RN: 91506-66-0
M. Wt: 268.3 g/mol
InChI Key: WAWUISYKAPVPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential applications in various fields of science. BTA-1 belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide is not fully understood. However, it has been proposed that N-(1,3-benzothiazol-2-yl)-4-methylbenzamide exerts its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to interact with the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of neuronal activity.

Biochemical And Physiological Effects

N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to induce apoptosis by activating caspase enzymes, which are involved in the breakdown of cellular components. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of proteins such as NF-κB, which are involved in the regulation of inflammation and immune response.
In bacteria, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane integrity, leading to the leakage of cellular contents and eventual cell death. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of enzymes such as DNA gyrase, which are involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

The advantages of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its relatively simple synthesis method, low cost, and wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be easily synthesized in large quantities and purified by column chromatography. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biological activities, making it a versatile compound for use in various experiments.
The limitations of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its potential toxicity and lack of specificity. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to interact with various cellular targets, making it difficult to determine its specific mechanism of action.

Future Directions

For research on N-(1,3-benzothiazol-2-yl)-4-methylbenzamide include the investigation of its potential applications in other fields of science such as agriculture and environmental science. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antimicrobial activity, making it a potential candidate for use as a pesticide or herbicide. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antioxidant properties, which may have applications in the field of environmental science.
Further research is also needed to determine the specific mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide and its potential applications in the treatment of various diseases. The development of more specific analogs of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide may also be explored to enhance its biological activities and reduce its potential toxicity.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide involves the condensation of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature under stirring conditions. The resulting product is then purified by column chromatography to obtain pure N-(1,3-benzothiazol-2-yl)-4-methylbenzamide. The chemical structure of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been investigated for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been studied for its potential applications in the field of microbiology. It has been found to exhibit antimicrobial activity against various pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to inhibit the growth of these bacteria by disrupting their cell membrane integrity.

properties

CAS RN

91506-66-0

Product Name

N-(1,3-benzothiazol-2-yl)-4-methylbenzamide

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h2-9H,1H3,(H,16,17,18)

InChI Key

WAWUISYKAPVPKW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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